2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-3-(methylsulfanyl)propanoic acid
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Overview
Description
2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-3-(methylsulfanyl)propanoic acid is a complex organic compound that features a unique combination of functional groups, including a dioxo-octahydro-isoindole ring and a methylsulfanyl propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-3-(methylsulfanyl)propanoic acid typically involves multi-step organic reactions. One possible route could involve the cyclization of a suitable precursor to form the isoindole ring, followed by the introduction of the dioxo groups and the methylsulfanyl propanoic acid side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, would need to be optimized for each step.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-3-(methylsulfanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The dioxo groups can be reduced to hydroxyl groups under suitable conditions.
Substitution: The propanoic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the dioxo groups would yield hydroxyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-3-(methylsulfanyl)propanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the isoindole ring and the methylsulfanyl group may impart specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties. For example, its derivatives could be used in the production of polymers, coatings, or other advanced materials.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-3-(methylsulfanyl)propanoic acid would depend on its specific interactions with molecular targets. Potential mechanisms could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-3-(methylsulfanyl)propanoic acid include other isoindole derivatives and compounds with methylsulfanyl groups. Examples include:
- 2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)propanoic acid
- 3-(methylsulfanyl)propanoic acid
- Isoindole-1,3-dione derivatives
Uniqueness
What sets this compound apart is the combination of its functional groups, which may confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-3-methylsulfanylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-18-6-9(12(16)17)13-10(14)7-4-2-3-5-8(7)11(13)15/h7-9H,2-6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSVLCRDPBARIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(C(=O)O)N1C(=O)C2CCCCC2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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